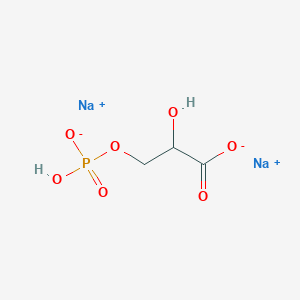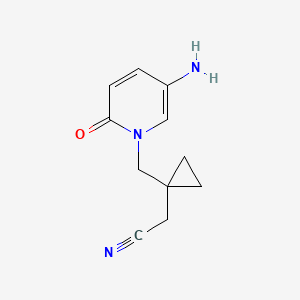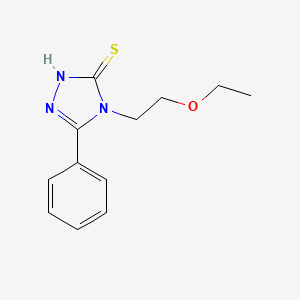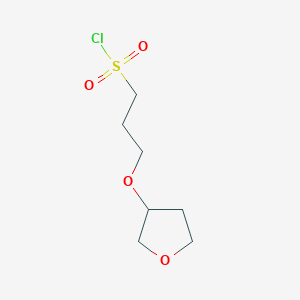
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO4S It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to a tetrahydrofuran ring through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with a sulfonyl chloride precursor. One common method is the reaction of tetrahydrofuran with chlorosulfonic acid, followed by the addition of a propyl chain through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such reactions depending on the functional groups attached.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride depends on its specific application. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This reactivity allows the compound to modify the function of these molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Oxolan-3-yl)propane-1-sulfonyl chloride: A similar compound with a slightly different structure, where the tetrahydrofuran ring is replaced with an oxolane ring.
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride: Another related compound with a different alkyl chain attached to the sulfonyl chloride group.
Uniqueness
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C7H13ClO4S |
|---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
3-(oxolan-3-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO4S/c8-13(9,10)5-1-3-12-7-2-4-11-6-7/h7H,1-6H2 |
InChI Key |
BFRHLHVFSGGXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


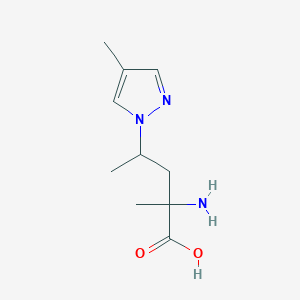
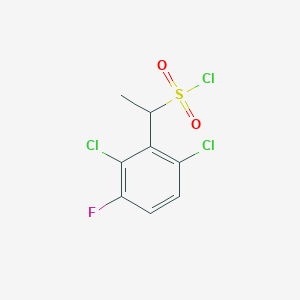
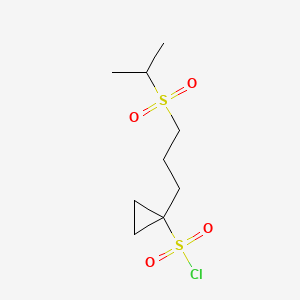
![[(2r,5s)-5-Phenyloxolan-2-yl]methanamine](/img/structure/B15327859.png)
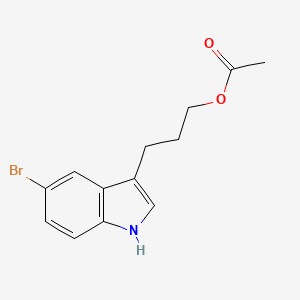
![2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)
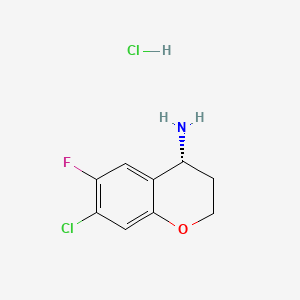
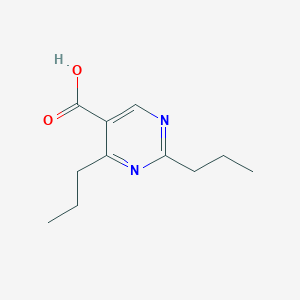
![Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327882.png)
